molecular formula C29H26N4O4 B2635389 4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 375356-11-9

4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No. B2635389
CAS RN: 375356-11-9
M. Wt: 494.551
InChI Key: PUTYSOGDEGUMTO-UHFFFAOYSA-N
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Description

The compound “4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid” is a complex organic molecule. It is related to a class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in various steps with acceptable reaction procedures . Another study reported the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione by a one-pot three-component synthesis using CaCl2 in refluxing EtOH .

Scientific Research Applications

Anticancer and Antiviral Activities

Research has shown that compounds structurally related to 4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid exhibit significant anticancer and antiviral activities. Specifically, certain 2-pyrazoline-substituted 4-thiazolidinones have demonstrated selective inhibition of leukemia cell lines and potent activity against specific virus strains, highlighting their potential in therapeutic applications (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Catalytic Coupling Reactions

This compound is also relevant in the field of catalytic coupling reactions. Research indicates efficient oxidative coupling reactions involving phenylazoles, akin to the structure of 4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid, with internal alkynes in the presence of rhodium catalysts and copper oxidants. These reactions lead to the formation of complex molecules with potential applications in various chemical industries (Umeda, Hirano, Satoh, Shibata, Sato, & Miura, 2011).

Corrosion Inhibition

Moreover, derivatives of pyrazole, similar to the chemical , have been studied as corrosion inhibitors, particularly for mild steel in acidic solutions. These derivatives show promising results in preventing corrosion, making them potential candidates for industrial applications to enhance the longevity and durability of metal structures (Yadav, Gope, Kumari, & Yadav, 2016).

Chemical Synthesis and Reactivity

The compound's structure is related to various chemical synthesis processes and the study of reactivity. Its derivatives have been used to synthesize novel compounds with potential pharmacological activities, including antimicrobial properties. The reactivity of these compounds provides valuable insights into the synthesis of new therapeutic agents (Gein, Buldakova, & Dmitriev, 2019).

properties

IUPAC Name

4-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4/c1-37-23-14-12-20(13-15-23)25-18-26(33(30-25)27(34)16-17-28(35)36)24-19-32(22-10-6-3-7-11-22)31-29(24)21-8-4-2-5-9-21/h2-15,19,26H,16-18H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTYSOGDEGUMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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